molecular formula C17H21ClN2O3 B1445742 tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1445603-41-7

tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B1445742
CAS No.: 1445603-41-7
M. Wt: 336.8 g/mol
InChI Key: CQDZREPVGUJDMU-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

Tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . These interactions are primarily due to the compound’s ability to bind to specific receptors and modulate their activity, leading to various biological effects.

Cellular Effects

Tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has been observed to influence several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell cycle inhibitors suggests its potential role in regulating cell proliferation and apoptosis . Additionally, its interaction with monoamine transporter inhibitors indicates its potential impact on neurotransmitter levels and neuronal function.

Molecular Mechanism

The molecular mechanism of action of tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves binding interactions with various biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its interaction with growth hormone secretagogues can stimulate the release of growth hormone, while its interaction with neurokinin antagonists can block the action of neurokinins, leading to reduced inflammation and pain .

Dosage Effects in Animal Models

The effects of tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as improved cell function and reduced inflammation. At higher doses, toxic or adverse effects have been observed, including potential damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

Tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with monoamine transporter inhibitors suggests its involvement in neurotransmitter metabolism, while its interaction with cell cycle inhibitors indicates its role in regulating cell proliferation and apoptosis . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular function.

Transport and Distribution

Within cells and tissues, tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can enhance the compound’s efficacy by ensuring it reaches its intended targets within the cell .

Preparation Methods

The synthesis of tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps:

This synthetic route is efficient and scalable, achieving an overall yield of 35% over eight steps without the need for chromatographic purification .

Chemical Reactions Analysis

tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include Raney Nickel for reduction and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 6-chloro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-5-4-11(18)10-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDZREPVGUJDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901110592
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901110592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445603-41-7
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445603-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901110592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
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tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
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tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

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